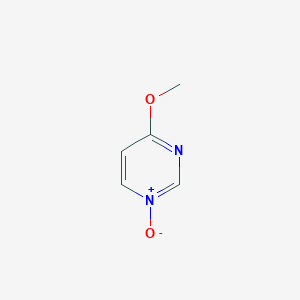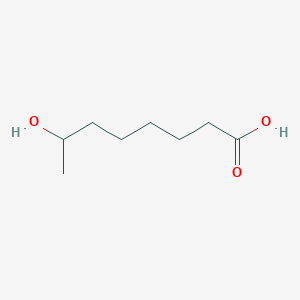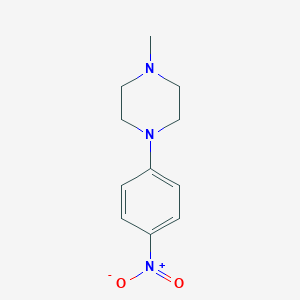
platinum(4+) dipotassium hexaiodide
Overview
Description
platinum(4+) dipotassium hexaiodide, also known as potassium hexaiodoplatinate (IV), is a chemical compound with the molecular formula K₂PtI₆. It is a crystalline substance that is primarily used in research and industrial applications. The compound is known for its unique properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
platinum(4+) dipotassium hexaiodide can be synthesized through the reaction of potassium iodide (KI) with platinum (IV) chloride (PtCl₄) in an aqueous solution. The reaction typically involves the following steps:
- Dissolving potassium iodide in water.
- Adding platinum (IV) chloride to the solution.
- Allowing the reaction to proceed at room temperature, resulting in the formation of dipotassium hexaiodoplatinate as a precipitate.
The reaction can be represented by the following chemical equation:
PtCl4+6KI→K2PtI6+4KCl
Industrial Production Methods
In industrial settings, the production of dipotassium hexaiodoplatinate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, concentration, and mixing are carefully monitored.
Chemical Reactions Analysis
Types of Reactions
platinum(4+) dipotassium hexaiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds.
Substitution: The iodide ligands in dipotassium hexaiodoplatinate can be substituted with other ligands such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.
Substitution: Halide salts like sodium chloride (NaCl) or sodium bromide (NaBr) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of platinum (VI) compounds.
Reduction: Formation of platinum (II) compounds.
Substitution: Formation of hexachloroplatinate or hexabromoplatinate compounds.
Scientific Research Applications
platinum(4+) dipotassium hexaiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other platinum compounds.
Biology: The compound is used in biochemical assays and studies involving platinum-based drugs.
Medicine: Research on platinum-based anticancer drugs often involves dipotassium hexaiodoplatinate as a reference compound.
Industry: It is used in the production of catalysts and in electroplating processes.
Mechanism of Action
The mechanism of action of dipotassium hexaiodoplatinate involves its interaction with various molecular targets. In biological systems, the compound can interact with DNA and proteins, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form stable complexes with biomolecules is a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Potassium hexachloroplatinate (IV) (K₂PtCl₆): Similar in structure but contains chloride ligands instead of iodide.
Potassium hexabromoplatinate (IV) (K₂PtBr₆): Contains bromide ligands instead of iodide.
Ammonium hexaiodoplatinate (NH₄)₂PtI₆: Contains ammonium cations instead of potassium.
Uniqueness
platinum(4+) dipotassium hexaiodide is unique due to its iodide ligands, which confer distinct chemical properties compared to its chloride and bromide counterparts. The iodide ligands can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
dipotassium;platinum(4+);hexaiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJBUDJCJPWKRQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[I-].[I-].[I-].[I-].[I-].[I-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937580 | |
| Record name | Platinum(4+) potassium iodide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16905-14-9 | |
| Record name | Potassium hexaiodoplatinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016905149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(4+) potassium iodide (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium hexaiodoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)










